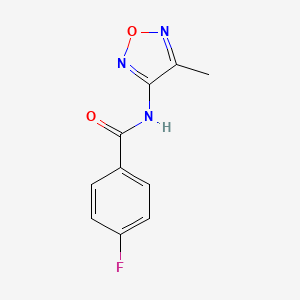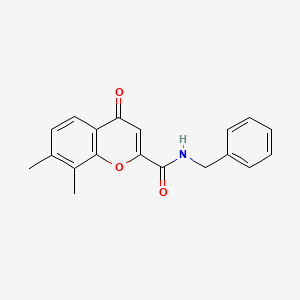![molecular formula C20H21NO5 B11395704 2,3,5-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395704.png)
2,3,5-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₉H₂₀N₂O₅ .
- The compound contains an indole nucleus, which is an important heterocyclic system found in various natural products and synthetic drug molecules .
- Physically, it appears as a crystalline, colorless substance with a specific odor.
2,3,5-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one: is a complex organic compound with a fused heterocyclic structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. further research may reveal more details.
- Industrial production methods would likely involve multi-step synthesis, starting from simpler precursors.
Chemical Reactions Analysis
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
2,3,5-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one: may undergo various reactions due to its functional groups.
Scientific Research Applications
- This compound’s diverse biological activities make it interesting for scientific research.
- Potential applications include:
Antiviral: Some indole derivatives exhibit antiviral activity.
Anti-inflammatory: Further studies could explore its anti-inflammatory effects.
Anticancer: Investigate its potential as an anticancer agent.
Antioxidant: Assess its ability to scavenge free radicals.
Antimicrobial: Explore its effectiveness against bacteria and fungi.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated.
- Researchers would need to investigate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on specific similar compounds at the moment. a comparative analysis could highlight its uniqueness.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(2-morpholin-4-yl-2-oxoethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H21NO5/c1-11-13(3)25-17-10-18-15(8-14(11)17)12(2)16(20(23)26-18)9-19(22)21-4-6-24-7-5-21/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
FSWMJANLGLRCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCOCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1',7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11395625.png)


![1'-[(2-chlorophenyl)carbonyl]-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B11395637.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11395655.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11395656.png)
![6-chloro-4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395659.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395662.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395669.png)
![Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11395687.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395700.png)
![2,4,5-trimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11395702.png)
